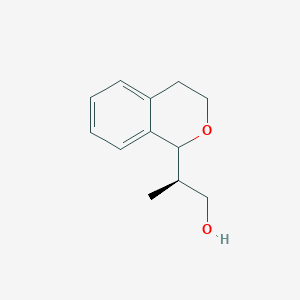
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol, also known as dihydroisocoumarin, is a naturally occurring compound found in various plants and fruits. It has been studied for its potential applications in the field of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin is not fully understood. It is thought to exert its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of inflammatory cytokines. Its antimicrobial effects are thought to be due to its ability to disrupt bacterial cell membranes. Its potential anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dihydroisocoumarin has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in animal models of disease. It has also been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin. One direction is to further investigate its potential anticancer effects and the mechanisms underlying these effects. Another direction is to study its potential neuroprotective effects, as it has been found to reduce oxidative stress in the brain. Additionally, further research is needed to determine the optimal dose and delivery method for (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin in various applications.
Synthesemethoden
Dihydroisocoumarin can be synthesized through various methods, including the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base, and the reaction of 4-hydroxycoumarin with 1,2-epoxypropane in the presence of a Lewis acid. The yield of (2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-olumarin varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
Dihydroisocoumarin has been studied for its potential applications in the field of medicine and pharmacology. It has been found to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential anticancer effects, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
(2R)-2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12-13H,6-8H2,1H3/t9-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNXRCTQIVZCY-PKEIRNPWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1C2=CC=CC=C2CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,4-Dihydro-1H-isochromen-1-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)

![6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2450099.png)
![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)

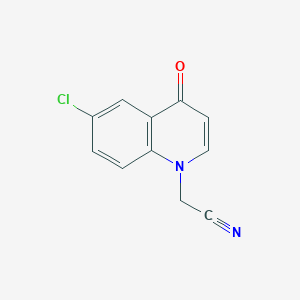
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2450106.png)
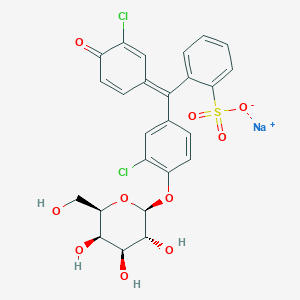
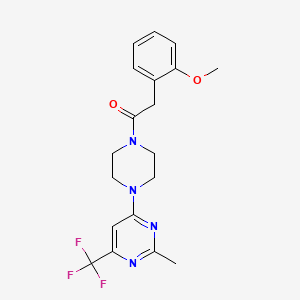
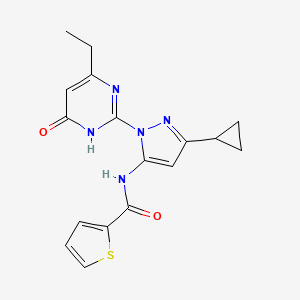
![N-allyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2450113.png)
![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
![Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2450117.png)